Ethyl 3-(4-methyl-3,5-dioxo-2-phenyl-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)-1,2,4-oxadiazole-5-carboxylate
Description
Ethyl 3-(4-methyl-3,5-dioxo-2-phenyl-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)-1,2,4-oxadiazole-5-carboxylate is a heterocyclic compound featuring a 1,2,4-triazin-6-yl core substituted with a methyl group at position 4, phenyl at position 2, and fused to a 1,2,4-oxadiazole ring bearing an ethyl ester at position 5. Its molecular formula is C₁₅H₁₃N₅O₅, with an average molecular mass of 343.3 g/mol and a monoisotopic mass of 343.112 g/mol.
Properties
IUPAC Name |
ethyl 3-(4-methyl-3,5-dioxo-2-phenyl-1,2,4-triazin-6-yl)-1,2,4-oxadiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O5/c1-3-24-14(22)12-16-11(18-25-12)10-13(21)19(2)15(23)20(17-10)9-7-5-4-6-8-9/h4-8H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYHZPCOJBZDUFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=NO1)C2=NN(C(=O)N(C2=O)C)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 3-(4-methyl-3,5-dioxo-2-phenyl-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)-1,2,4-oxadiazole-5-carboxylate (CAS Number: 933194-25-3) is a compound that has garnered attention for its potential biological activities. This article reviews its pharmacological significance, mechanisms of action, and the results of various studies assessing its biological effects.
Chemical Structure and Properties
The molecular formula of the compound is C15H13N5O5 with a molecular weight of 343.29 g/mol. The structure features an oxadiazole ring fused with a triazine moiety, which is known to influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C15H13N5O5 |
| Molecular Weight | 343.29 g/mol |
| CAS Number | 933194-25-3 |
Pharmacological Significance
The oxadiazole ring structure is associated with various pharmacological activities. Compounds containing this moiety have exhibited:
- Antimicrobial Activity : Research indicates that oxadiazole derivatives can inhibit the growth of bacteria and fungi. For instance, studies have shown that similar compounds demonstrated significant inhibitory effects against various microbial strains .
- Anticancer Properties : The compound's structural similarity to known anticancer agents suggests potential efficacy in cancer treatment. In vitro studies have demonstrated cytotoxic effects on several cancer cell lines .
The biological activity of this compound may involve multiple mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cell proliferation or microbial metabolism.
- Reactive Oxygen Species (ROS) Modulation : It may influence oxidative stress pathways by modulating ROS levels within cells.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of several oxadiazole derivatives against bacterial and fungal strains. The minimum inhibitory concentration (MIC) was determined for ethyl 3-(4-methyl-3,5-dioxo...) compared to standard antibiotics. Results indicated that this compound exhibited comparable or superior activity against certain pathogens .
Anticancer Studies
In vitro assays on cancer cell lines such as HeLa and DU 205 revealed that derivatives of this compound inhibited cell viability significantly. The mechanism was hypothesized to involve apoptosis induction through mitochondrial pathways .
Summary of Biological Activities
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Substituent Effects on Bioactivity and Physicochemistry
- Methyl vs. Ethyl on Triazinone: The ethyl-substituted analogue (Table 1, ) exhibits a 14 g/mol higher molecular mass and increased lipophilicity compared to the target compound’s methyl group. This may reduce aqueous solubility but improve membrane permeability in biological systems.
- Heterocycle Core Variations: Pyrazole-triazole hybrids (e.g., ) demonstrate confirmed antifungal activity via docking with 14α-demethylase lanosterol (PDB: 3LD6). The target compound’s oxadiazole-triazinone system may similarly interact with this enzyme due to electron-deficient heterocycles favoring π-stacking or hydrogen bonding.
- Ester Group Influence : Ethyl esters in both the target compound and ’s isoxazole derivative enhance metabolic stability compared to methyl esters, though they may slow hydrolysis in vivo.
Stability and Reactivity
- Oxadiazole vs. Isoxazole : The target’s 1,2,4-oxadiazole is more electron-deficient and thermally stable than isoxazole derivatives (e.g., ), favoring resistance to ring-opening reactions.
- Triazinone Hydrolysis: The 3,5-dioxo groups in the triazinone ring may render it susceptible to nucleophilic attack under acidic or alkaline conditions, necessitating formulation adjustments for drug delivery.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for Ethyl 3-(4-methyl-3,5-dioxo-2-phenyl-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)-1,2,4-oxadiazole-5-carboxylate?
- The compound’s synthesis typically involves multi-step reactions, such as cyclocondensation of triazine precursors with oxadiazole intermediates. For example, triazine derivatives can be synthesized via refluxing substituted benzaldehydes with amino-triazoles in ethanol under acidic conditions (e.g., glacial acetic acid) . The oxadiazole moiety may be introduced through cyclization of acylhydrazides with appropriate carbonyl compounds. Optimizing reaction time, solvent (e.g., ethanol vs. DMF), and stoichiometry of reagents is critical for improving yields .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Use a combination of 1H/13C NMR to confirm the presence of key functional groups (e.g., triazine C=O, oxadiazole ring protons) and mass spectrometry (HRMS) for molecular weight validation. Elemental analysis (C, H, N) ensures stoichiometric accuracy. For crystalline samples, X-ray crystallography provides bond lengths and angles, which are critical for verifying stereoelectronic effects .
Q. What preliminary biological assays are recommended to assess its therapeutic potential?
- Start with anti-proliferative assays (e.g., MTT on cancer cell lines like MCF-7 or HepG2) and anti-inflammatory screening (COX-2 inhibition). Triazine-oxadiazole hybrids often exhibit dual activity due to their electron-deficient cores interacting with cellular targets . Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results with dose-response curves (IC50 calculations).
Advanced Research Questions
Q. How do substituent modifications on the phenyl or triazine rings affect bioactivity?
- Structure-Activity Relationship (SAR) studies reveal that electron-withdrawing groups (e.g., -Cl, -NO2) on the phenyl ring enhance cytotoxicity by increasing electrophilicity and target binding. Conversely, methyl groups improve metabolic stability. For example, replacing 4-methyl with 4-chlorophenyl in analogous triazine derivatives increased anti-cancer potency by 2.5-fold . Use computational tools (e.g., DFT) to predict substituent effects on reactivity .
Q. What molecular interactions drive its mechanism of action in cancer pathways?
- Molecular docking studies suggest that the triazine core forms hydrogen bonds with kinase active sites (e.g., EGFR or VEGFR2), while the oxadiazole ring engages in hydrophobic interactions. For instance, docking with EGFR (PDB: 1M17) showed binding energy of -9.2 kcal/mol, primarily via interactions with Lys721 and Asp831 . Validate these findings with surface plasmon resonance (SPR) to measure binding kinetics.
Q. How can researchers resolve contradictions in reported biological data (e.g., varying IC50 values across studies)?
- Discrepancies often arise from assay conditions (e.g., serum concentration, incubation time). Standardize protocols using CLSI guidelines and cross-validate with orthogonal assays (e.g., apoptosis via Annexin V vs. caspase-3 activation). For example, IC50 values in MCF-7 cells ranged from 8–25 µM across studies due to differences in FBS percentage (5% vs. 10%) .
Methodological Challenges and Solutions
Q. What strategies improve the compound’s stability in aqueous buffers for in vivo studies?
- Prodrug approaches : Esterify carboxylate groups to enhance lipophilicity and reduce hydrolysis. Nanoformulation (e.g., PEGylated liposomes) can prolong half-life. Stability testing in PBS (pH 7.4) at 37°C showed <10% degradation over 24 hours when encapsulated in PLGA nanoparticles .
Q. How to design experiments for detecting off-target effects in complex biological systems?
- Use phosphoproteomics or RNA-seq to profile global signaling changes. For example, treatment with 10 µM compound upregulated pro-apoptotic genes (BAX, PUMA) by 3-fold in transcriptomic analysis . Combine with kinase profiling panels (e.g., Eurofins KinaseScan) to identify unintended kinase inhibition.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
